5-Bromospiro[indoline-3,4'-piperidin]-2-one

c-Met Kinase Inhibitors Spirocyclic Oxindoles Palladium-Catalyzed Cross-Coupling

This 5-bromospiro[indoline-3,4'-piperidin]-2-one (CAS 920023-50-3) is a critical, patent-validated intermediate for c-Met tyrosine kinase inhibitor programs. Unlike the non-brominated analog or 6-bromo regioisomer, only the 5-bromo substituent supports high-yield Pd-catalyzed cross-coupling to install heteroaryl pharmacophores exactly at the hinge-region binding position. Using any other analog risks synthetic route failure and inactive final compounds. Verify your supplier provides material matching USPTO-characterized specifications (m.p. 256-258°C, ¹H/¹³C NMR) to ensure batch-to-batch consistency in your SAR campaigns.

Molecular Formula C12H13BrN2O
Molecular Weight 281.15
CAS No. 920023-50-3
Cat. No. B3033176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromospiro[indoline-3,4'-piperidin]-2-one
CAS920023-50-3
Molecular FormulaC12H13BrN2O
Molecular Weight281.15
Structural Identifiers
SMILESC1CNCCC12C3=C(C=CC(=C3)Br)NC2=O
InChIInChI=1S/C12H13BrN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
InChIKeyPFFRGOQFTUYBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromospiro[indoline-3,4'-piperidin]-2-one (CAS 920023-50-3): A Versatile Spirocyclic Oxindole Building Block for c-Met Kinase Inhibitor and CNS Drug Discovery


5-Bromospiro[indoline-3,4'-piperidin]-2-one (CAS 920023-50-3) is a brominated spirocyclic oxindole featuring an indolin-2-one core spiro-fused to a piperidine ring. This three-dimensional framework confers high conformational rigidity compared to planar indole or oxindole analogs, reducing entropic penalties upon target binding [1]. The 5-bromo substituent serves as a strategic synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling rapid diversification of the spirocyclic scaffold for structure-activity relationship (SAR) studies [2]. The compound is primarily utilized as a key intermediate in medicinal chemistry programs targeting c-Met tyrosine kinase and other kinase-dependent pathologies [3].

Why 5-Bromospiro[indoline-3,4'-piperidin]-2-one (CAS 920023-50-3) Cannot Be Interchanged with Non-Brominated or 6-Bromo Spirooxindole Analogs


Substitution of 5-bromospiro[indoline-3,4'-piperidin]-2-one with its non-brominated spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4) or 6-bromo regioisomer (CAS 1160248-50-9) would fundamentally alter downstream synthetic utility and final compound biological activity. The 5-bromo position is critical for specific palladium-catalyzed cross-coupling reactions described in c-Met inhibitor patents; substituting at the 6-position changes the trajectory and steric environment of coupled heterocyclic warheads, which directly impacts kinase binding pocket complementarity [1]. Furthermore, the 5-bromo substituent alters molecular electrostatic potential distribution compared to non-halogenated analogs, affecting hydrogen-bonding capacity of the adjacent oxindole NH (pKa shift) and logP-driven membrane permeability [2]. Procurement of the incorrect regioisomer or des-bromo analog necessitates complete synthetic route revalidation and may yield inactive final compounds.

Quantitative Differentiation Evidence: 5-Bromospiro[indoline-3,4'-piperidin]-2-one (CAS 920023-50-3) Versus Comparative Analogs


5-Bromo Position Enables 98.7% Efficient Suzuki-Miyaura Borylation Not Possible with Non-Brominated Analog

The 5-bromo substituent is essential for functionalization of the spirooxindole scaffold in c-Met inhibitor synthesis. Patent CN102516263B demonstrates that 5-bromospiro[indoline-3,4'-piperidin]-2-one undergoes PdCl₂(dppf)-catalyzed borylation with bis(pinacolato)diboron to yield the corresponding boronic ester in 98.7% isolated yield, providing a quantitative handle for subsequent Suzuki-Miyaura coupling with heteroaryl halides [1]. The non-brominated analog spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4) cannot participate in this cross-coupling sequence at all, offering 0% yield under identical conditions and precluding access to the 5-aryl derivatives required for c-Met inhibition [1].

c-Met Kinase Inhibitors Spirocyclic Oxindoles Palladium-Catalyzed Cross-Coupling

5-Bromo Spirooxindole Serves as Direct Precursor to c-Met Inhibitors; 6-Bromo Regioisomer Yields Structurally Distinct Triazole Conjugates

Patent CN102516263B establishes 5-bromospiro[indoline-3,4'-piperidin]-2-one as the specific precursor for synthesizing 5-[1-(6-quinolinylmethyl)-1H-[1,2,3]triazol[4,5-b]pyrazin-6-yl]spiro[indoline-3,4'-piperidin]-2-one, a spirotricyclic c-Met inhibitor [1]. This synthetic route proceeds through the 5-boronic ester intermediate described above. In contrast, the 6-bromo regioisomer (1'-acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one, CAS 1160248-50-9) would install the triazole-containing pharmacophore at the 6-position, generating a distinct chemotype with altered kinase hinge-binding geometry and likely reduced c-Met potency [1]. No c-Met inhibitory activity has been reported for 6-substituted analogs, whereas 5-substituted derivatives are specifically claimed in multiple patents [2].

c-Met Tyrosine Kinase Regioselective Functionalization Triazole-Containing Spirocycles

60% Synthetic Yield from N-Cyano Protected Precursor Establishes Reproducible Production Route

A reproducible laboratory synthesis of 5-bromospiro[indoline-3,4'-piperidin]-2-one is documented in patent US08084609B2, providing a benchmark yield for procurement evaluation and in-house synthesis planning. The method involves basic hydrolysis of the N-cyano protected precursor (5-bromo-1,2-dihydro-2-oxospiro[3H-indole-3,4′-piperidine]-1′-cyano) using NaOH in ethylene glycol at 130°C for 15 minutes, affording the target compound in 60% isolated yield after chromatographic purification [1]. The product is obtained as a light ceramic white solid with melting point 256-258°C and is fully characterized by ¹H NMR, ¹³C NMR, and elemental analysis [1]. In contrast, the non-brominated analog spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4) is commercially available from multiple vendors in 95-97% purity with lower molecular weight (202.25 vs 281.15 g/mol) and different physicochemical properties .

Spirooxindole Synthesis Cyano Deprotection Process Chemistry

Procurement-Driven Application Scenarios: Where 5-Bromospiro[indoline-3,4'-piperidin]-2-one (CAS 920023-50-3) Delivers Verifiable Value


Medicinal Chemistry: c-Met Tyrosine Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive c-Met kinase inhibitors should prioritize 5-bromospiro[indoline-3,4'-piperidin]-2-one as the core spirocyclic scaffold. As demonstrated in CN102516263B, this compound undergoes high-yield (98.7%) borylation followed by Suzuki coupling to install heteroaryl pharmacophores at the 5-position, a regiochemistry validated for c-Met hinge-region binding [1]. The non-brominated analog cannot participate in this cross-coupling sequence, and the 6-bromo regioisomer would misplace the pharmacophore relative to the kinase hinge, likely abolishing target engagement. Procurement of this specific CAS number ensures synthetic access to patent-protected c-Met inhibitor chemotypes and supports SAR studies around the quinolinyl-triazole series.

Process Chemistry: Scale-Up Feasibility Assessment and Vendor Qualification

Process chemists evaluating commercial suppliers of 5-bromospiro[indoline-3,4'-piperidin]-2-one should benchmark vendor-provided material against the fully characterized product described in US8084609B2. The patent specifies melting point (256-258°C), ¹H NMR (DMSO-d₆: δ 10.6 (NH), 7.57 (H-4, J=1.84 Hz), 7.36 (H-7, J=8.2 Hz), 6.79 (H-6, J=8.2 Hz)), ¹³C NMR (180.93 ppm for C=O), and elemental analysis (C: 51.26%, H: 4.66%, N: 9.96% theoretical) [1]. Vendors unable to provide material matching these specifications may be supplying impure or incorrectly assigned product. The documented 60% synthetic yield from the N-cyano precursor also provides a cost-of-goods benchmark for negotiating custom synthesis quotes.

Organic Synthesis: Diversification via Palladium-Catalyzed Cross-Coupling

Synthetic chemists requiring a spirocyclic oxindole scaffold with a modifiable aryl bromide handle should select 5-bromospiro[indoline-3,4'-piperidin]-2-one over non-halogenated analogs. The 5-bromo substituent is compatible with a range of Pd-catalyzed transformations including Suzuki-Miyaura (demonstrated 98.7% yield with pinacol boronate), Buchwald-Hartwig amination, and Sonogashira alkynylation [1]. The compound's spirocyclic architecture provides three-dimensional complexity that enhances library diversity and target binding specificity compared to planar indole or oxindole building blocks. This versatility enables rapid parallel synthesis of focused libraries for hit-to-lead optimization across multiple kinase targets beyond c-Met.

Pharmaceutical IP: Freedom-to-Operate Assessment for Spirooxindole c-Met Inhibitors

Intellectual property teams and competitive intelligence analysts should track 5-bromospiro[indoline-3,4'-piperidin]-2-one as a key intermediate in the c-Met inhibitor patent landscape. This compound is explicitly claimed and utilized in CN102516263B (Southern Medical University) and related US8609647B2, both covering nitrogen-containing spirocyclic compounds with kinase inhibitory activity [1][2]. Understanding the synthetic routes that employ this intermediate—specifically the 5-position functionalization pathway—is essential for designing non-infringing analogs or assessing freedom-to-operate for spirooxindole-based kinase inhibitor programs. Procurement of this compound for internal research requires awareness of these existing composition-of-matter and method-of-use patents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromospiro[indoline-3,4'-piperidin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.